
Lutein palmitate stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutein palmitate stearate is a compound derived from lutein, a naturally occurring carotenoid found in green leafy vegetables and marigold flowers. Lutein is known for its antioxidant properties and its role in eye health, particularly in preventing age-related macular degeneration. This compound is an esterified form of lutein, where lutein is chemically bonded to palmitic and stearic acids. This esterification enhances the stability and bioavailability of lutein, making it more effective for various applications.
準備方法
Synthetic Routes and Reaction Conditions
Lutein palmitate stearate can be synthesized through enzymatic esterification. One common method involves using a lipase-Pluronic conjugate as the catalyst. The reaction typically occurs at 50°C, achieving a high conversion rate and product purity. For instance, the enzymatic process can yield a conversion of 85% for lutein with a product purity of 96% within 12 hours .
Industrial Production Methods
Industrial production of lutein esters, including this compound, often involves the extraction of lutein from marigold flowers followed by esterification. Supercritical fluid extraction combined with ultrasound and various co-solvents is a preferred method for extracting lutein due to its high yield and efficiency . The extracted lutein is then esterified using enzymatic or chemical methods to produce this compound.
化学反応の分析
Types of Reactions
Lutein palmitate stearate undergoes several types of chemical reactions, including:
Oxidation: Lutein esters can be oxidized, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert lutein esters back to free lutein.
Substitution: Esterification and transesterification reactions are common, where the ester groups can be exchanged with other fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Enzymatic catalysts such as lipase are commonly used for esterification and transesterification reactions.
Major Products Formed
Oxidation: Oxidized lutein derivatives.
Reduction: Free lutein.
Substitution: Various lutein esters depending on the fatty acids used.
科学的研究の応用
Lutein palmitate stearate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in cellular antioxidant mechanisms and its effects on cellular health.
Industry: Used in the food and feed industry as a natural colorant and dietary supplement.
作用機序
Lutein palmitate stearate exerts its effects primarily through its antioxidant activity. It reacts with active oxygen species, producing biologically active degradation products. This antioxidant activity helps protect cells from oxidative stress and damage. In the retina, this compound helps filter high-energy blue light, reducing the risk of macular degeneration . Additionally, it can modulate autophagy-related signaling pathways, such as the transcription factor EB (TFEB), which plays a crucial role in regulating lipid homeostasis .
類似化合物との比較
Similar Compounds
- Lutein laurate
- Lutein myristate
- Lutein dipalmitate
- Lutein di-stearate
Uniqueness
Lutein palmitate stearate is unique due to its specific esterification with palmitic and stearic acids, which enhances its stability and bioavailability compared to other lutein esters. This makes it particularly effective for applications requiring long-term stability and high bioavailability, such as dietary supplements and pharmaceuticals .
特性
分子式 |
C74H124O6 |
|---|---|
分子量 |
1109.8 g/mol |
IUPAC名 |
hexadecanoic acid;(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol;octadecanoic acid |
InChI |
InChI=1S/C40H56O2.C18H36O2.C16H32O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h11-25,35-37,41-42H,26-28H2,1-10H3;2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+;;/t35-,36+,37-;;/m0../s1 |
InChIキー |
ASBVJBSQXWFYSZ-RUWTXISPSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[1-[(2R,3R)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B11938190.png)

![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11938198.png)
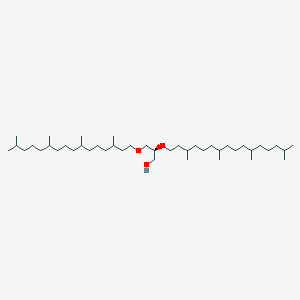
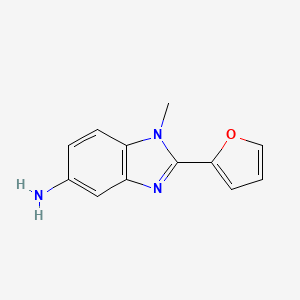
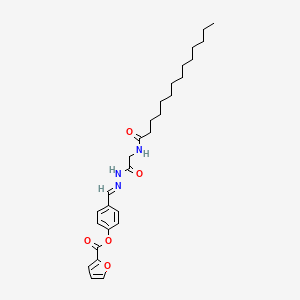
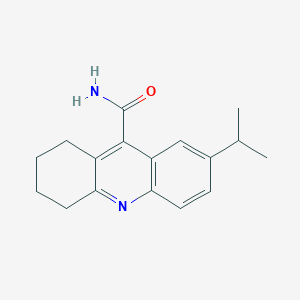
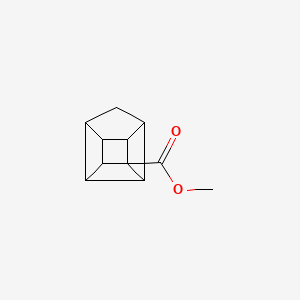
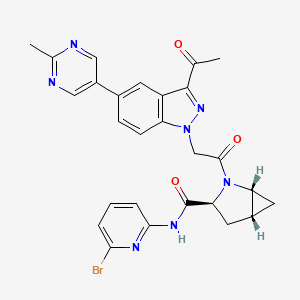
![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide](/img/structure/B11938229.png)
